(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-15-8-3-7(11)2-6(4-12)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYCPFAYHFSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395041 | |
| Record name | (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20037-38-1 | |
| Record name | (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid typically involves the bromination of 2-formyl-6-methoxyphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The subsequent reaction with chloroacetic acid is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium thiocyanate, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in acetone, or amines in ethanol.
Major Products Formed
Oxidation: Formation of (4-Bromo-2-carboxy-6-methoxyphenoxy)acetic acid.
Reduction: Formation of (4-Bromo-2-hydroxymethyl-6-methoxyphenoxy)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity:
Research has indicated that compounds similar to (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid exhibit significant antiviral properties. For example, derivatives of halogenated phenoxy compounds have shown high anti-HIV activity, with effective concentrations (EC50) below 10 nM . This suggests that modifications to the phenoxy structure can enhance antiviral potency, indicating a pathway for developing new antiviral agents.
2. Anticancer Potential:
The compound's structural features may also contribute to anticancer activity. Studies on related compounds have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines, with some showing low nanomolar inhibitory concentrations against specific cancer targets . This highlights the potential for this compound in targeted cancer therapies.
Materials Science Applications
1. Polymer Chemistry:
The incorporation of this compound into polymer formulations has been explored for creating film-forming polymers used in antifouling paints. These polymers are designed to be water-insoluble yet erodible, providing protective coatings that resist biological fouling in marine environments . This application not only enhances the longevity of marine vessels but also minimizes environmental impact.
Biological Studies
1. Enzyme Inhibition:
The compound's potential as an enzyme inhibitor has been investigated, particularly concerning purine nucleoside phosphorylase (PNP), an important target in treating T-cell malignancies and certain infections . The design of inhibitors based on similar structural frameworks has led to compounds with high selectivity and potency against pathogenic enzymes.
Case Studies
Mechanism of Action
The mechanism of action of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, we compare (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid with structurally related derivatives, focusing on functional groups, reactivity, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Key Differences | Potential Applications |
|---|---|---|---|---|---|
| This compound | 20037-38-1 | C₁₀H₉BrO₅ | -Br, -CHO, -OCH₃, -COOH | Reference compound | Organic synthesis, metal chelation |
| Ethyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate | 20037-36-9 | C₁₂H₁₃BrO₅ | -Br, -CHO, -OCH₃, -COOEt (ester) | Ester group instead of -COOH | Prodrugs, lipophilic intermediates |
| 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid | 742094-84-4 | C₉H₈BrClO₃ | -Br, -Cl, -CH₃, -COOH | Chloro and methyl substituents | Herbicides, polymer additives |
| 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid | 426231-89-2 | C₁₆H₁₃BrO₅ | -Br, -CHO, -OCH₃, -COOH, -CH₂-Ph | Benzyl spacer added | Metal-organic frameworks (MOFs) |
| 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide | Y501-6210 | C₁₇H₁₅BrN₂O₄ | -Br, -CHO, -OCH₃, -CONH-Ar | Amide linkage to aromatic ring | Drug discovery, enzyme inhibitors |
Key Observations
Functional Group Influence: Carboxylic Acid (-COOH): Enhances water solubility and metal-binding capacity. The parent compound’s -COOH group enables applications in chelation (e.g., uranium adsorption in biochar systems) . Ester (-COOEt): Ethyl ester derivatives (e.g., CAS 20037-36-9) exhibit increased lipophilicity, making them suitable for prodrug formulations .
Substituent Effects: Bromine: The electron-withdrawing Br atom increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to non-halogenated analogs . Formyl (-CHO): This group allows for Schiff base formation, useful in synthesizing imine-linked polymers or coordination complexes . Chloro/Methyl: Chloro substituents (e.g., CAS 742094-84-4) enhance stability, while methyl groups improve steric hindrance, affecting reaction kinetics .
Adsorption and Reactivity: The parent compound’s -COOH and -CHO groups mimic functionalized biochar (ASBB) surfaces, which show high uranium adsorption via monodentate coordination with -COO⁻ groups . Similar derivatives could be tailored for selective metal recovery. Ester and amide variants may exhibit reduced adsorption efficiency compared to the -COOH form due to weaker ionic interactions .
Table 2: Adsorption Performance Comparison
| Compound Type | Functional Groups | Uranium Adsorption Capacity (mg/g) | Optimal pH | Key Mechanism |
|---|---|---|---|---|
| ASBB (acetic acid-modified) | -COOH, -COO⁻, -OH | 97.8% removal at 0.30 g/L dosage | 6.0 | Monodentate coordination |
| Parent Compound (target) | -COOH, -CHO, -OCH₃, -Br | Not directly studied | Inferred ~6.0 | Potential chelation via -COO⁻ |
| Ethyl Ester Derivative | -COOEt, -CHO, -Br | Likely lower than -COOH form | N/A | Limited ionic interaction |
Biological Activity
(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Bromine atom : Influences reactivity and biological interactions.
- Formyl group : Capable of forming covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Methoxyphenoxy moiety : Contributes to the compound's overall reactivity and biological activity.
Its molecular formula is , with a molecular weight of approximately 313.13 g/mol.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the formyl group allows for potential covalent modifications to proteins, while the bromine atom may enhance molecular recognition through halogen bonding.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , similar to other compounds with analogous structures. The presence of functional groups such as methoxy and formyl may contribute to this activity by facilitating interactions with microbial targets.
Anticancer Potential
Preliminary studies suggest that this compound could possess anticancer properties . Compounds with similar structural features have shown efficacy in targeting cancer cell lines, indicating potential pathways for therapeutic development.
Anti-inflammatory and Antioxidant Activities
Compounds containing methoxy and formyl groups are often associated with anti-inflammatory and antioxidant activities. Biological assays are underway to evaluate these effects quantitatively, focusing on dose-response relationships to assess both efficacy and toxicity.
Research Findings and Case Studies
A summary of key findings from recent studies is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Investigated for potential antimicrobial effects; compounds with similar structures have shown effectiveness against various pathogens. | |
| Anticancer Properties | Initial evaluations indicate potential cytotoxicity against specific cancer cell lines; further studies needed for validation. | |
| Structure-Activity Relationship | Explored how modifications in structure influence biological efficacy; variations in halogens (bromine vs. chlorine) affect reactivity and activity profiles. |
Future Directions
The ongoing research into this compound suggests a promising avenue for drug development, particularly in targeting microbial infections and cancer therapies. Further investigations are required to elucidate its mechanisms of action, optimize its biological activity, and assess safety profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid, and how is regioselectivity achieved during bromination?
- Methodology : The compound can be synthesized via regioselective bromination of a precursor (e.g., 4-methoxyphenoxyacetic acid) using bromine in acetic acid under controlled conditions. Critical parameters include:
- Temperature : Room temperature (20–25°C) to minimize side reactions.
- Solvent : Acetic acid acts as both solvent and proton donor, directing bromine to the para position relative to electron-donating groups (e.g., methoxy) .
- Stoichiometry : Equimolar bromine to precursor ratio ensures complete conversion without over-bromination.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks for formyl protons (δ ~10.0 ppm), methoxy groups (δ ~3.8–4.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns .
- ¹³C NMR : Carbonyl carbons (acetic acid: δ ~170 ppm; formyl: δ ~190 ppm) and brominated aromatic carbons (δ ~115–130 ppm) provide structural validation.
- X-ray Crystallography :
- Unit cell parameters : Monoclinic system (space group P21/c) with dimensions a = 9.350 Å, b = 7.416 Å, c = 17.374 Å, β = 113.67° .
- Hydrogen bonding : Centrosymmetric dimers linked via R₂²(8) motifs (O–H···O bonds, ~2.6–2.8 Å) stabilize the crystal lattice .
Advanced Research Questions
Q. How do substituents influence molecular conformation and intermolecular interactions in the crystal lattice?
- Structural Analysis :
- Dihedral angles : The formyl group is nearly coplanar with the phenyl ring (torsion angle ~1.2°), while the acetic acid moiety is perpendicular (dihedral angle ~78°) .
- Electronic effects : Electron-withdrawing bromine increases C–C–C angles (e.g., 121.5° at Br vs. 118.2° at OMe), altering ring distortion and packing efficiency .
- Implications : These geometric features affect solubility, melting points, and reactivity in solid-state reactions .
Q. What mechanistic insights explain the reactivity of the formyl and bromo groups in derivatization reactions?
- Formyl Group :
- Condensation reactions : Reacts with amines or hydrazines to form Schiff bases or hydrazones, useful in synthesizing heterocyclic compounds (e.g., triazoles) .
- Electrophilic substitution : Activates the ring for further functionalization (e.g., nitration).
- Bromo Group :
- Nucleophilic substitution : Acts as a leaving group in Suzuki couplings or Ullmann reactions for biaryl synthesis .
- Radical reactions : Participates in photo-induced cross-couplings for C–Br bond activation .
Q. How is this compound utilized as an intermediate in medicinal chemistry, particularly for antimitotic agents?
- Case Study : Combretastatin A-4 Analogs:
- Synthetic pathway : Perkin condensation of the formyl group with malonic acid derivatives, followed by decarboxylation, yields stilbene derivatives with tubulin-binding activity .
- Purification : Recrystallization from ethanol/water mixtures produces high-purity intermediates suitable for preclinical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
